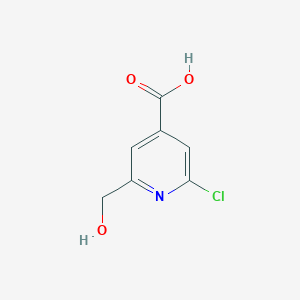

2-Chloro-6-hydroxymethyl-isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-2,10H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPGPQOESPWFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900799-89-5 | |

| Record name | 2-chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Hydroxymethyl Isonicotinic Acid

Precursor Synthesis and Functionalization

The construction of the 2-Chloro-6-hydroxymethyl-isonicotinic acid molecule necessitates a planned sequence of reactions to install the desired chloro, hydroxymethyl, and carboxylic acid groups at the 2, 6, and 4 positions of the pyridine (B92270) ring, respectively.

Derivatization from Isonicotinic Acid Backbone

A common starting point for the synthesis of polysubstituted pyridines is the readily available isonicotinic acid. The derivatization of this backbone allows for the sequential introduction of the required functional groups. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents. For instance, the carboxylic acid group at the 4-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming nucleophiles.

One plausible synthetic strategy commences with a precursor such as 2-chloro-6-methylpyridine-4-carboxylic acid, also known as 2-chloro-6-methylisonicotinic acid. This intermediate can be synthesized through various routes, including the oxidation of a corresponding methylpyridine precursor. The synthesis of related nicotinic acid derivatives often involves the esterification of the carboxylic acid to protect it during subsequent reaction steps. For example, 2-chloro-6-methylnicotinic acid can be converted to its methyl ester by treatment with thionyl chloride followed by methanol. google.com

Chlorination Strategies in Pyridine Systems

The introduction of a chlorine atom at the 2-position of the pyridine ring is a critical step. Direct chlorination of pyridine often requires harsh conditions and can lead to a mixture of products. A more controlled approach involves the chlorination of a pyridine N-oxide derivative. The N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack.

Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). The reaction of a pyridine N-oxide with POCl₃ typically proceeds under reflux conditions to yield the corresponding 2-chloropyridine. For instance, the synthesis of 2-chloronicotinic acid can be achieved by the chlorination of nicotinic acid N-oxide.

Alternatively, starting from a hydroxypyridine derivative, such as citrazinic acid (2,6-dihydroxyisonicotinic acid), chlorination can be achieved to introduce chloro groups at the 2- and 6-positions. A subsequent selective dechlorination at the 6-position can then yield a 2-chloro-substituted isonicotinic acid derivative. google.com

Introduction of Hydroxymethyl Group

The final key transformation is the introduction of the hydroxymethyl group at the 6-position. This can be accomplished through various methods, primarily involving the reduction of a carboxylic acid derivative or the functionalization of a methyl group.

If the precursor molecule contains a carboxylic acid or an ester group at the 6-position, selective reduction can yield the desired hydroxymethyl group. However, this requires a reducing agent that does not affect other functional groups in the molecule, such as the chloro substituent or the carboxylic acid at the 4-position. The selective reduction of one ester group in the presence of another can be challenging and often depends on steric hindrance or the use of specific catalysts. Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can sometimes be used for the selective reduction of esters to alcohols in the presence of other reducible functional groups.

Another approach involves the formylation of the pyridine ring at the 6-position, followed by reduction of the resulting aldehyde to a hydroxymethyl group. However, direct formylation of a pre-functionalized pyridine ring can be challenging and may lead to a mixture of isomers.

A more viable pathway involves the functionalization of a pre-existing methyl group at the 6-position. This can be achieved through a two-step process:

Benzylic-type Bromination: The methyl group on the pyridine ring can undergo radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction selectively brominates the methyl group to form a bromomethyl derivative. This approach is analogous to the benzylic bromination of toluene.

Hydrolysis: The resulting 6-(bromomethyl)-2-chloropyridine-4-carboxylic acid ester can then be hydrolyzed to the corresponding hydroxymethyl derivative. This nucleophilic substitution reaction is typically carried out using a weak base, such as sodium bicarbonate or silver carbonate in aqueous acetone, to replace the bromine atom with a hydroxyl group.

Optimized Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Each step of the synthetic sequence requires careful control of parameters such as temperature, reaction time, solvent, and the choice of reagents and catalysts.

For the chlorination of pyridine N-oxides, the temperature is typically maintained at reflux to ensure the reaction goes to completion. The choice of solvent can also influence the reaction outcome.

In the case of the bromination of the methyl group, the reaction is often carried out in a non-polar solvent such as carbon tetrachloride, and the reaction is initiated by light or a radical initiator. The subsequent hydrolysis of the bromomethyl intermediate is generally performed under milder conditions to avoid side reactions.

The esterification of the carboxylic acid group is often performed prior to other transformations to protect it. The final deprotection (hydrolysis of the ester) to yield the free carboxylic acid is typically the last step in the synthesis.

Below is a table summarizing potential reaction conditions for the key synthetic steps, based on analogous transformations reported in the literature.

| Step | Reagents and Conditions | Purpose |

| Esterification | Thionyl chloride, Methanol | Protection of the carboxylic acid group. |

| Chlorination (from N-oxide) | Phosphorus oxychloride (POCl₃), Reflux | Introduction of the chloro group at the 2-position. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, Reflux | Conversion of the 6-methyl group to a 6-bromomethyl group. |

| Hydrolysis of Bromomethyl | Sodium bicarbonate, Aqueous acetone | Conversion of the 6-bromomethyl group to a 6-hydroxymethyl group. |

| Ester Hydrolysis | Aqueous acid or base | Deprotection of the carboxylic acid group. |

Solvent-Free Synthesis Approaches

Solvent-free synthesis is a key principle of green chemistry that reduces environmental impact and can lead to cleaner reactions with simpler workups. rasayanjournal.co.innih.gov In the synthesis of pyridine derivatives, eliminating solvents minimizes waste and potential hazards. rasayanjournal.co.in One notable approach involves mechanochemical synthesis, where solid reactants are ground together, providing the energy needed for the reaction to proceed without a solvent medium. Another technique is microwave-assisted solvent-free synthesis, which can accelerate reaction rates and improve yields. nih.govnih.gov For instance, the synthesis of related thiopyridine arabinosides has been successfully achieved by irradiating a solid mixture of reactants with microwaves, resulting in short reaction times and high yields. mdpi.com Such solventless approaches are increasingly being explored for the synthesis of various pyridine frameworks. rasayanjournal.co.in

Catalytic Systems in Pyridine Synthesis

Catalysis is a fundamental pillar of modern organic synthesis and green chemistry, offering pathways to increase reaction rates, improve selectivity, and reduce energy consumption. biosynce.com In the synthesis of pyridine derivatives, various catalytic systems have been employed.

Metal-pyridine complexes, for example, are widely used in reactions like cross-coupling, oxidation, and hydrogenation. biosynce.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a facile and green method for producing substituted symmetrical pyridines. rsc.org Furthermore, the synthesis of 2-chloronicotinic acid, a closely related precursor, has been achieved through a one-step oxidation process using an acetate (B1210297) catalyst with ozone as a clean oxidant. google.com This method is noted for its low cost, simple process, and reduced pollution. google.com Another innovative catalytic system involves the use of molybdenum acetylacetonate (B107027) for the oxidation of 3-cyanopyridine, which leads to high yields in the formation of the N-oxide intermediate, a key step towards 2-chlorinated products. google.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for pyridine derivatives. nih.gov These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. rasayanjournal.co.in

A prominent green strategy in the synthesis of 2-chloronicotinic acid involves the oxidation of nicotinic acid with hydrogen peroxide (H₂O₂), a more environmentally benign oxidant than many traditional reagents. oriprobe.com The subsequent chlorination and hydrolysis steps can achieve a high total yield and purity. oriprobe.com The use of ozone as a clean oxidant in combination with an acetate catalyst also aligns with green chemistry principles by minimizing polluting byproducts. google.com Furthermore, developing one-pot multicomponent reactions is a highly efficient and eco-friendly approach, as it reduces reaction times, saves energy, and increases yields by combining several steps without isolating intermediates. nih.gov The use of environmentally friendly solvents, or their complete elimination, is another cornerstone of these sustainable practices. nih.gov

Comparison of Synthetic Routes

Evaluating synthetic routes requires a multifaceted analysis of their efficiency, selectivity, and potential for large-scale production.

| Synthetic Method | Starting Material | Key Reagents/Catalysts | Reported Yield (%) | Reference |

|---|---|---|---|---|

| One-Step Ozonolysis | 2-chloro-3-isopropyl pyridine | Ozone, Manganese Acetate | 97% | google.com |

| Three-Step (Optimized) | 2-chloronicotinic acid | Esterification, Substitution, Hydrolysis | 93% | researchgate.netatlantis-press.com |

| Oxidation/Chlorination | 3-cyanopyridine | H₂O₂, Molybdenum Acetylacetonate, POCl₃ | >85% (chlorination step) | google.com |

| Green Process (N-Oxide) | Nicotinic Acid | H₂O₂, POCl₃ | 76.8% (total) | oriprobe.com |

| N-Oxide Chlorination | Nicotinic acid-N-oxide | POCl₃, Triethylamine | 65-70% | prepchem.com |

Selectivity Considerations (Regio- and Stereoselectivity)

Regioselectivity—the control of reaction position on a molecule—is a significant challenge in the functionalization of pyridines. researchgate.netnih.gov The synthesis of 2-chloro-isonicotinic acid provides a clear example of targeted regioselectivity. One effective strategy begins with the chlorination of citrazinic acid to produce 2,6-dichloro-isonicotinic acid. google.com This intermediate then undergoes a directed dechlorination reaction, which selectively removes the chlorine atom at the 6-position to yield the desired 2-chloro-isonicotinic acid. google.com

The activation of the pyridine ring via N-oxidation is another common tactic to control regioselectivity. The N-oxide enhances the reactivity of the ring, particularly at the 2- and 4-positions, towards nucleophilic substitution. researchgate.net This allows for the introduction of a chlorine atom specifically at the 2-position before the final deoxygenation step. researchgate.net Such strategies are crucial for avoiding the formation of unwanted isomers and ensuring the efficiency of the synthesis.

Scalability of Synthetic Processes

The transition from a laboratory-scale procedure to industrial production requires that the synthetic process be scalable, cost-effective, and safe. Methods that are described as having a simple process, using low-cost raw materials, and being suitable for mass production are highly desirable. google.comgoogle.com

For example, the synthesis of 2-chloroisonicotinic acid from citrazinic acid has been described as simple, safe, practical, and suitable for mass production. google.com Similarly, a multi-step synthesis of 2-chloronicotinic acid derivatives was noted for its simple steps, mild conditions, and straightforward post-treatment, making it suitable for industrial production. researchgate.net A process for producing 2-chloronicotinic acid from readily available industrial products like acetaldehyde (B116499) and methyl formate (B1220265) is highlighted for its potential for industrialization due to mild conditions, high yields, and reduced wastewater generation. patsnap.com These factors are critical for the economic viability and environmental sustainability of large-scale chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Hydroxymethyl Isonicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation and conversion to the corresponding acid chloride.

Esterification and Amidation

The carboxylic acid moiety of 2-Chloro-6-hydroxymethyl-isonicotinic acid can readily undergo esterification with various alcohols under acidic conditions, a reaction commonly known as Fischer esterification. The process typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative. One approach involves the use of coupling reagents that facilitate amide bond formation under milder conditions. For instance, methods have been developed for the amidation of carboxylic acids by generating phosphonium (B103445) salts in situ from N-chlorophthalimide and triphenylphosphine, which can then react with a variety of primary and secondary amines to form the corresponding amides in good to excellent yields at room temperature. nih.gov Another approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester | Esterification |

| Amine | Coupling Agent / Catalyst | Amide | Amidation |

Decarboxylation and Decarboxylative Halogenation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under certain conditions. For aromatic carboxylic acids, this transformation often requires high temperatures or the presence of a catalyst. A simple and efficient method for the protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag₂CO₃ and acetic acid in DMSO. organic-chemistry.org

A related and synthetically valuable transformation is decarboxylative halogenation, which replaces the carboxylic acid group with a halogen atom. acs.org This reaction provides a route to aryl halides that may not be easily accessible through other methods. For aromatic and heteroaromatic acids, including derivatives of nicotinic acid, transition-metal-free decarboxylative bromination has been reported. researchgate.netrsc.org This method is applicable to many electron-rich aromatic and heteroaromatic acids that have proven to be challenging substrates for traditional Hunsdiecker-type reactions. researchgate.net The reaction involves the cleavage of the carbon-carbon bond of the carboxylic group and the introduction of a halogen. nih.gov Some heteroaromatic carboxylic acids, such as nicotinic acid, have been shown to be suitable substrates for decarboxylative halogenation. nih.gov

| Reaction | Reagents | Product | Key Features |

| Decarboxylation | Ag₂CO₃, AcOH, DMSO | 2-Chloro-6-hydroxymethylpyridine | Removal of the carboxylic acid group. |

| Decarboxylative Bromination | Brominating Agent | 2-Bromo-6-chloro-4-hydroxymethylpyridine | Replacement of the carboxylic acid group with a bromine atom. |

| Decarboxylative Chlorination | Chlorinating Agent | 2,4-Dichloro-6-hydroxymethylpyridine | Replacement of the carboxylic acid group with a chlorine atom. |

Acid Chloride Formation and Subsequent Reactions

The carboxylic acid group of this compound can be converted to the more reactive acid chloride derivative. This is typically achieved by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.orglibretexts.org The resulting acid chloride is a versatile intermediate that can readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles.

For example, the acid chloride can react with alcohols to form esters, with amines to form amides, and with carboxylate salts to form anhydrides. These reactions are generally faster and more efficient than the direct reactions with the carboxylic acid. The high reactivity of the acid chloride makes it a valuable synthetic precursor for a variety of derivatives. For the synthesis of nicotinamides, nicotinic acid can be treated with SOCl₂ to form nicotinoyl chloride, which is then reacted with an amine. mdpi.com

Reactions at the Hydroxymethyl Group

The hydroxymethyl group at the 6-position of the pyridine (B92270) ring provides another site for chemical modification, primarily through oxidation and halogenation reactions.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Selective oxidation to the aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Conversely, stronger oxidizing agents can be employed to convert the hydroxymethyl group directly to a carboxylic acid. For instance, a method for synthesizing 2-chloronicotinic acid involves the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone in the presence of an acetate (B1210297) catalyst. google.com While this example involves oxidation of an alkyl group, it demonstrates a method for forming a carboxylic acid on a chlorinated pyridine ring.

Halogenation of the Alcohol

The hydroxyl group of the hydroxymethyl moiety can be replaced by a halogen, most commonly chlorine, to form a chloromethyl group. This transformation is typically achieved by reacting the alcohol with a halogenating agent such as thionyl chloride (SOCl₂). The reaction of alcohols with thionyl chloride can proceed through different mechanisms, including Sₙ2 and Sₙi (nucleophilic substitution with internal return), depending on the reaction conditions, such as the presence or absence of a base like pyridine. masterorganicchemistry.com The resulting 2-chloro-6-chloromethyl-isonicotinic acid would be a highly reactive intermediate, useful for further synthetic elaborations. It has been noted that in the synthesis of 2-bromo-6-chloromethylpyridine using thionyl chloride, prolonged reaction times or higher temperatures can lead to the formation of 2-chloro-6-(chloromethyl)pyridine, indicating that the conditions for this transformation need to be carefully controlled to avoid unwanted side reactions. semanticscholar.org

Ether and Ester Formation

The presence of both a primary alcohol (hydroxymethyl group) and a carboxylic acid allows for the selective formation of ethers and esters under appropriate conditions.

The hydroxyl group of the hydroxymethyl moiety can be converted to an ether through reactions such as the Williamson ether synthesis. youtube.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. youtube.comwikipedia.orgbyjus.com The choice of a suitable base is crucial to selectively deprotonate the hydroxymethyl group without affecting the acidic proton of the carboxylic acid.

The carboxylic acid group readily undergoes esterification with various alcohols in the presence of an acid catalyst. google.comgoogle.com This reaction is typically performed under reflux conditions with continuous removal of water to drive the equilibrium towards the ester product. google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to form the ester. This two-step process can be advantageous for reactions with less reactive alcohols. nih.gov

| Reaction Type | Functional Group | Reagents and Conditions | Product |

| Ether Formation | Hydroxymethyl | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 2-Chloro-6-(alkoxymethyl)-isonicotinic acid derivative |

| Ester Formation | Carboxylic Acid | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄), Heat | Ester of this compound |

| Ester Formation | Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH) | Ester of this compound |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further influenced by the chloro, hydroxymethyl, and carboxylic acid substituents, governs its reactivity towards nucleophilic, metalation, and electrophilic reagents.

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating attack by nucleophiles. researchgate.netresearchgate.netuci.edu A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. youtube.comacs.org

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is a key factor in determining the reaction rate. The reaction is often carried out by heating the substrate with the nucleophile, sometimes in the presence of a base. youtube.com

| Nucleophile | Reagent Example | Product of SNAr |

| Amine | R-NH₂ | 2-Amino-6-hydroxymethyl-isonicotinic acid derivative |

| Alkoxide | R-O⁻ | 2-Alkoxy-6-hydroxymethyl-isonicotinic acid derivative |

| Thiolate | R-S⁻ | 2-(Alkylthio)-6-hydroxymethyl-isonicotinic acid derivative |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In the case of this compound, the substituents on the pyridine ring can act as directing metalation groups (DMGs), guiding the deprotonation to a specific adjacent position. clockss.orguwindsor.ca

The carboxylic acid group is a potent DMG and would be expected to direct lithiation to the C-3 position. clockss.org However, the acidic proton of the carboxylic acid will be abstracted first by the strong organolithium base. Therefore, at least two equivalents of the base are required. The chloro and hydroxymethyl groups can also influence the regioselectivity of the lithiation. The chloro group can direct lithiation to the C-3 position, while a deprotonated hydroxymethyl group could potentially direct lithiation to the C-5 position. The outcome of the reaction is highly dependent on the choice of the lithiating agent (e.g., n-BuLi, s-BuLi, or LDA) and the reaction conditions. clockss.orgresearchgate.net

| Directing Group | Position of Lithiation | Comments |

| Carboxylic Acid | C-3 | Requires at least two equivalents of organolithium base. |

| Chloro | C-3 | Known to direct ortho-lithiation. |

| Hydroxymethyl (as alkoxide) | C-5 | Potential directing effect. |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to its electron-deficient nature. uoanbar.edu.iqresearchgate.net The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. pearson.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq

For this compound, the presence of the electron-withdrawing chloro and carboxylic acid groups further deactivates the ring towards electrophilic attack. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are highly unlikely to occur on the pyridine ring under standard conditions. youtube.comquora.com If any substitution were to occur, it would be predicted to be at the C-5 position, which is the least deactivated position.

Derivatives and Analogues of 2 Chloro 6 Hydroxymethyl Isonicotinic Acid

Synthesis of Substituted Isonicotinic Acid Derivatives

The synthesis of substituted isonicotinic acid derivatives from 2-Chloro-6-hydroxymethyl-isonicotinic acid can be achieved through various established chemical transformations. A key intermediate for many of these derivatives is the corresponding acyl chloride, which can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles to yield amides, esters, and other carboxylic acid derivatives.

Another important class of derivatives are isonicotinic acid hydrazides, which serve as precursors for hydrazones and oxadiazoles. These can be synthesized by the reaction of the isonicotinic acid ester with hydrazine (B178648) hydrate. The general synthetic approach involves a two-step process starting from the carboxylic acid.

| Step | Reagents and Conditions | Product |

| 1. Esterification | CH₃OH, H₂SO₄ (catalyst), reflux | Methyl 2-chloro-6-hydroxymethyl-isonicotinate |

| 2. Hydrazinolysis | NH₂NH₂·H₂O, ethanol, reflux | This compound hydrazide |

This hydrazide is a crucial building block for the synthesis of more complex heterocyclic systems.

Pyridine-Based Heterocyclic Systems Derived from the Compound

The this compound scaffold is a valuable starting point for the synthesis of various pyridine-based heterocyclic systems, including oxadiazoles, hydrazones, and quinolines. These derivatives are of significant interest due to their diverse pharmacological and material science applications.

Oxadiazole Derivatives

1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from the corresponding isonicotinic acid hydrazide. A common method involves the cyclization of the hydrazide with a one-carbon synthon. For example, reaction with carbon disulfide in the presence of a base leads to the formation of an oxadiazole-2-thione derivative. Alternatively, reaction with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield 2,5-disubstituted 1,3,4-oxadiazoles.

A general synthetic route to a 2,5-disubstituted 1,3,4-oxadiazole derivative is outlined below:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| This compound hydrazide | Aromatic carboxylic acid | POCl₃, reflux | 2-(2-Chloro-6-hydroxymethyl-pyridin-4-yl)-5-(aryl)-1,3,4-oxadiazole |

Hydrazone and Bisimide Derivatives

Hydrazone derivatives are readily prepared by the condensation of this compound hydrazide with various aldehydes and ketones. This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting hydrazones contain the characteristic azomethine (–NHN=CH–) linkage.

The synthesis of a representative hydrazone derivative is as follows:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| This compound hydrazide | Substituted benzaldehyde | Ethanol, acetic acid (catalyst), reflux | N'-(substituted benzylidene)-2-chloro-6-hydroxymethyl-isonicotinohydrazide |

Quinoline-Based Derivatives

The synthesis of quinoline-based derivatives from pyridine (B92270) precursors can be accomplished through various cyclization strategies. While direct construction of a quinoline (B57606) ring from this compound is complex, functional group manipulation of the starting material can provide intermediates for established quinoline syntheses. For example, the hydroxymethyl group could be oxidized to an aldehyde, which can then participate in a Friedländer annulation with a suitable 2-aminoaryl ketone or aldehyde to form a quinoline ring system.

A hypothetical two-step synthesis is proposed:

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Oxidation | MnO₂, dichloromethane, room temperature | 2-Chloro-6-formyl-isonicotinic acid |

| 2. Friedländer Annulation | 2-Aminoacetophenone, base (e.g., NaOH), ethanol, reflux | Quinoline derivative |

Structure-Reactivity Relationships in Derivatives

The structure and reactivity of derivatives of this compound are governed by the interplay of the electronic effects of the substituents on the pyridine ring.

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Chloro Group: The chlorine atom at the 2-position is an electron-withdrawing group via induction and a weak deactivator. It also serves as a good leaving group in nucleophilic aromatic substitution reactions.

Hydroxymethyl Group: The hydroxymethyl group at the 6-position is a weak electron-donating group. It can be oxidized to an aldehyde or carboxylic acid, providing a handle for further functionalization.

Carboxylic Acid Group: The carboxylic acid group at the 4-position is a strong electron-withdrawing group and deactivates the ring towards electrophilic substitution.

The combination of these functional groups leads to a complex reactivity pattern. For instance, the presence of the electron-withdrawing chloro and carboxylic acid groups enhances the susceptibility of the pyridine ring to nucleophilic attack. Conversely, these groups make electrophilic substitution on the ring challenging.

Functionalization at Peripheral Positions

Functionalization at the peripheral positions of this compound and its derivatives allows for the fine-tuning of their chemical and physical properties.

Carboxylic Acid Group: The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acid chlorides, as previously discussed. This allows for the introduction of a wide range of substituents.

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to an ether or an ester, or replaced with other functional groups via nucleophilic substitution after conversion to a better leaving group (e.g., a tosylate).

Chloro Group: The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiols, through nucleophilic aromatic substitution. This provides a straightforward method for introducing diverse substituents at the 2-position of the pyridine ring.

The strategic functionalization of these peripheral positions is a key aspect of developing new derivatives with tailored properties for various applications.

Role of 2 Chloro 6 Hydroxymethyl Isonicotinic Acid As a Synthetic Building Block

Precursor in Organic Synthesis

The inherent reactivity of the functional groups in 2-Chloro-6-hydroxymethyl-isonicotinic acid makes it an excellent starting material for a variety of organic transformations. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, providing a handle for further functionalization or for modulating the electronic properties of the pyridine (B92270) ring. The hydroxymethyl group can be oxidized to an aldehyde or further reacted to introduce other functionalities. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

The synthesis of this key precursor can be achieved through multi-step sequences, often starting from more readily available pyridine derivatives. For example, the synthesis of the related methyl 6-(hydroxymethyl)nicotinate involves the selective reduction of a diester precursor. A similar strategic approach can be envisioned for the synthesis of this compound, potentially starting from a corresponding dichlorinated or chloromethylated pyridine derivative.

Utility in Multistep Organic Transformations

The orthogonal reactivity of the functional groups present in this compound is a key feature that allows for its utility in multistep organic transformations. Chemists can selectively manipulate one functional group while leaving the others intact for subsequent reactions. This controlled, stepwise modification is crucial for the efficient synthesis of complex target molecules.

For instance, the carboxylic acid can first be protected, followed by a nucleophilic substitution at the 2-position. Subsequently, the hydroxymethyl group can be transformed, and finally, the protecting group on the carboxylic acid can be removed to allow for further derivatization. This strategic protection and deprotection sequence, combined with the inherent reactivity of the molecule, enables the construction of highly functionalized pyridine cores that would be difficult to access through other synthetic routes.

Strategic Intermediate for Complex Molecule Construction

The ability to introduce diverse substituents at the 2-position via nucleophilic aromatic substitution is particularly valuable. This allows for the exploration of structure-activity relationships in drug discovery programs by systematically varying the substituent at this position. Furthermore, the hydroxymethyl and carboxylic acid groups provide points for attachment of other molecular fragments, enabling the construction of larger and more intricate molecular frameworks.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Hydroxymethyl Isonicotinic Acid and Its Derivatives

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of chemical compounds. These methods probe the vibrational energy levels of molecules, which are unique and characteristic, serving as a molecular "fingerprint." For 2-Chloro-6-hydroxymethyl-isonicotinic acid and its derivatives, vibrational spectroscopy is an indispensable tool for confirming structural features and understanding the influence of substituent groups on the pyridine (B92270) ring.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, revealing the functional groups present in the molecule.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad and intense absorption band is anticipated in the region of 3500-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding. The hydroxyl group of the hydroxymethyl substituent would also contribute to this region, typically as a sharper peak around 3300-3400 cm⁻¹ if not involved in strong hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the hydroxymethyl group will likely be observed between 3000 and 2850 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a strong and sharp band, typically found in the 1730-1680 cm⁻¹ range. Its exact position can be influenced by electronic effects of the substituents and hydrogen bonding.

C=C and C=N Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

O-H Bending: In-plane bending of the carboxylic acid O-H group is expected around 1440-1395 cm⁻¹ and out-of-plane bending near 950-910 cm⁻¹.

C-O Stretching: The C-O stretching of the carboxylic acid group will likely appear in the 1320-1210 cm⁻¹ region, while the C-O stretching of the primary alcohol in the hydroxymethyl group is expected around 1050 cm⁻¹.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is anticipated to be in the 800-600 cm⁻¹ range.

The following interactive table provides a summary of the expected FTIR vibrational frequencies for this compound based on data from related molecules.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3500-2500 | Broad, Strong |

| O-H Stretch (Alcohol) | 3400-3300 | Sharp, Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Weak |

| C=O Stretch | 1730-1680 | Strong |

| C=C and C=N Ring Stretch | 1600-1450 | Medium to Strong |

| O-H Bend (in-plane) | 1440-1395 | Medium |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong |

| C-O Stretch (Alcohol) | ~1050 | Medium |

| O-H Bend (out-of-plane) | 950-910 | Broad, Medium |

| C-Cl Stretch | 800-600 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active or more intense in Raman spectra compared to FTIR.

For this compound, Raman spectroscopy can provide valuable information, particularly for the symmetric vibrations of the pyridine ring and the C-Cl bond, which may be weak in the FTIR spectrum. The analysis of pyridine and its derivatives by Raman spectroscopy has been a subject of interest for understanding molecular interactions and orientations on surfaces. acs.orgresearchgate.net

Expected prominent Raman bands for this compound would include:

Ring Breathing Modes: The symmetric "ring breathing" vibration of the pyridine ring, typically observed around 1000 cm⁻¹, is expected to be a strong and sharp band in the Raman spectrum.

Substituent-Sensitive Modes: The positions and intensities of other ring vibrations will be sensitive to the nature and position of the chloro, hydroxymethyl, and carboxylic acid substituents.

C-Cl Stretching: The C-Cl stretching vibration, while also visible in the IR, can sometimes be more clearly observed in the Raman spectrum.

Raman spectroscopy is particularly useful in studying the adsorption and orientation of pyridine-based molecules on metal surfaces, a field known as Surface-Enhanced Raman Spectroscopy (SERS). acs.org While specific SERS studies on this compound are not documented, research on related pyridine carboxylic acids indicates that the molecule likely adsorbs onto metallic surfaces through both the carboxylate group and the pyridine ring nitrogen. researchgate.net

The following interactive table summarizes some of the key expected Raman shifts for this compound, drawing analogies from pyridine and its substituted derivatives. acs.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Ring Breathing Mode | ~1000 | Strong |

| Ring Stretching Modes | 1600-1550 | Medium |

| C-H Bending Modes | 1250-1200 | Medium |

| C-Cl Stretching Mode | 800-600 | Medium |

Electron Energy-Loss Spectroscopy (EELS) in Chemical Characterization

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique often performed in a transmission electron microscope (TEM). It involves passing a beam of high-energy electrons through a thin sample and measuring the energy loss of the transmitted electrons. This energy loss corresponds to the excitation of various electronic and vibrational states within the sample, providing information about its elemental composition, chemical bonding, and electronic structure with high spatial resolution. arxiv.org

While there are no specific EELS studies reported for this compound, the technique has been applied to the study of related heterocyclic molecules like pyridine. sciengine.comresearchgate.net These studies demonstrate the capability of EELS to probe the electronic transitions, including excitations to triplet states that are often forbidden in optical spectroscopy. sciengine.com

For a molecule like this compound, EELS could potentially provide:

Elemental Mapping: The core-loss edges in an EELS spectrum correspond to the ionization energies of core electrons, which are characteristic of each element. This allows for the mapping of the distribution of carbon, nitrogen, oxygen, and chlorine within a sample containing this molecule.

Chemical Bonding Information: The fine structure near the core-loss edges (Energy Loss Near Edge Structure, ELNES) is sensitive to the local chemical environment and bonding state of the atom. For instance, the carbon K-edge fine structure could differentiate between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbon of the hydroxymethyl group. Similarly, the nitrogen K-edge would provide information about the electronic state of the nitrogen atom in the pyridine ring.

Valence Electron Excitations: The low-loss region of the EELS spectrum provides information about plasmon excitations and interband transitions, which are related to the collective behavior of valence electrons.

The application of EELS for the detailed chemical characterization of organic compounds containing elements like nitrogen and chlorine is an evolving area of research. Advances in instrumentation are continually improving the energy resolution and signal-to-noise ratio, making EELS an increasingly valuable tool for the nanoscale analysis of complex organic materials. aps.org

X-Ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound has not been reported in the crystallographic literature. However, the crystal structures of the parent compound, isonicotinic acid, and several of its derivatives have been determined. researchgate.netacs.orgnih.gov These studies reveal common structural motifs, such as the formation of hydrogen-bonded dimers or chains through the carboxylic acid groups. rsc.orgresearchgate.net

In the solid state, this compound is expected to form a highly ordered crystalline lattice stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form either a centrosymmetric dimer with a neighboring molecule or extended chains. The hydroxymethyl group provides an additional site for hydrogen bonding, potentially leading to a more complex three-dimensional hydrogen-bonding network. The presence of the chlorine atom may also influence the crystal packing through halogen bonding interactions.

A hypothetical crystal structure determination for this compound would provide precise data on:

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The intramolecular geometry of the molecule. |

| Torsion Angles | The conformation of the hydroxymethyl and carboxylic acid groups. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and π-π stacking interactions. |

Such data would be invaluable for understanding the solid-state properties of the compound and for computational modeling of its behavior. The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also an important aspect that can be investigated using XRD. rsc.org

Computational Chemistry and Mechanistic Insights for 2 Chloro 6 Hydroxymethyl Isonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structural and electronic properties of 2-Chloro-6-hydroxymethyl-isonicotinic acid. These theoretical approaches offer insights that complement experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. For this compound, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can determine optimized structural parameters like bond lengths and angles. researchgate.netmdpi.comnih.gov The pyridine (B92270) ring, being aromatic, will exhibit bond lengths intermediate between single and double bonds. The presence of substituents—chloro, hydroxymethyl, and carboxylic acid groups—will induce slight distortions in the ring's geometry due to steric and electronic effects. mdpi.com

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) | Description |

| C-Cl Bond Length | ~1.74 | The length of the covalent bond between a carbon atom of the pyridine ring and the chlorine atom. |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 | The lengths of the carbon-carbon bonds within the aromatic pyridine ring. |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 | The lengths of the carbon-nitrogen bonds within the aromatic pyridine ring. |

| C-C (carboxyl) Bond Length | ~1.51 | The length of the single bond between the pyridine ring and the carboxylic acid group. |

| C=O (carboxyl) Bond Length | ~1.21 | The length of the double bond within the carboxylic acid group. |

| C-O (carboxyl) Bond Length | ~1.35 | The length of the single bond within the carboxylic acid group. |

| C-C (hydroxymethyl) Bond Length | ~1.52 | The length of the single bond between the pyridine ring and the hydroxymethyl group. |

| C-O (hydroxymethyl) Bond Length | ~1.43 | The length of the single bond within the hydroxymethyl group. |

| C-N-C Bond Angle | ~117 | The angle formed by two carbon atoms and the nitrogen atom within the pyridine ring. |

| C-C-Cl Bond Angle | ~120 | The angle formed by two carbon atoms of the pyridine ring and the chlorine atom. |

Note: These are illustrative values based on typical DFT calculations for similar substituted pyridine derivatives. Actual values would require specific calculations for this molecule.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. wuxiapptec.comajchem-a.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive, whereas a larger gap implies greater stability. researchgate.netirjweb.com For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, chemical potential, and electrophilicity index, which provide further insights into the molecule's reactive nature. ajchem-a.comirjweb.comnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors (Illustrative)

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.0 to 6.0 | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. researchgate.net |

| Ionization Potential | 6.5 to 7.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.5 to 2.5 | The energy released when an electron is added to the molecule. |

| Chemical Hardness | 2.0 to 3.0 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness | 0.33 to 0.50 | The reciprocal of chemical hardness; indicates higher reactivity. |

| Electrophilicity Index | 2.0 to 4.0 | A measure of the molecule's ability to act as an electrophile. |

Note: These values are illustrative and based on general principles and data for analogous compounds. Specific DFT calculations are required for precise values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.comresearchgate.net In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor areas, prone to nucleophilic attack, are colored blue. researchgate.netyoutube.com

For this compound, the MEP map is expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxymethyl groups, as well as the nitrogen atom of the pyridine ring, indicating these as sites for potential electrophilic interaction. researchgate.netresearchgate.net Conversely, positive potential (blue) would likely be observed around the hydrogen atoms and the carbon atom attached to the chlorine, suggesting these as possible sites for nucleophilic attack. researchgate.netnih.gov The MEP map provides valuable insights into intermolecular interactions and the molecule's reactivity patterns. nih.gov

Mechanistic Pathway Elucidation

Understanding the reaction mechanisms involving this compound is crucial for predicting its chemical behavior and designing synthetic routes.

Reaction Mechanism Studies (e.g., decarboxylation, SNAr)

Decarboxylation: The decarboxylation of heteroaromatic carboxylic acids, such as derivatives of isonicotinic acid, is a significant reaction. The stability of the resulting carbanion intermediate is a key factor in determining the feasibility of this reaction. cdnsciencepub.com For pyridinecarboxylic acids, the reaction is often facilitated by the electron-withdrawing nature of the nitrogen atom in the ring, which can stabilize the negative charge that develops on the ipso-carbon upon loss of carbon dioxide. cdnsciencepub.com Studies on similar compounds suggest that the decarboxylation of this compound would likely proceed through a mechanism where the carboxylic acid group is eliminated as CO2, leading to the formation of a substituted chloromethylpyridine. nih.govorganic-chemistry.orgorganic-chemistry.org The presence of the chloro and hydroxymethyl groups will influence the electronic environment of the ring and thus affect the rate and conditions required for decarboxylation.

SNAr (Nucleophilic Aromatic Substitution): The chlorine atom on the pyridine ring of this compound makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In an SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). wikipedia.orgpearson.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpearson.com The nitrogen atom in the pyridine ring acts as an inherent electron-withdrawing group, activating the ring for nucleophilic attack. uci.edubath.ac.uk The reaction proceeds via an addition-elimination pathway, where the nucleophile first adds to the ring, and then the leaving group is expelled to restore aromaticity. pearson.com Computational studies on similar pyridine derivatives have been used to model the reaction pathways and activation energies for SNAr reactions. researchgate.netscispace.comrsc.orgresearchgate.net

Transition State Analysis

Transition state analysis provides a deeper understanding of the energy barriers and the geometry of the highest-energy point along the reaction coordinate for a given chemical transformation.

For the decarboxylation of heteroaromatic carboxylic acids, computational studies can be employed to model the transition state. This typically involves the breaking of the C-C bond between the pyridine ring and the carboxyl group. researchgate.neted.gov The geometry of the transition state and its associated activation energy can be calculated using methods like DFT. For related compounds, it has been shown that the transition state involves a significant elongation of this C-C bond as the CO2 molecule begins to depart. masterorganicchemistry.com

Role of Catalysis in Reaction Mechanisms

Specific studies detailing the role of catalysis in the reaction mechanisms for the synthesis or transformation of this compound are not extensively documented in the available literature. However, general principles of catalysis in the synthesis of related chloropyridine carboxylic acids can provide some context. For instance, the synthesis of 2-chloronicotinic acid, a related compound, can be achieved through a one-step oxidation of 2-chloro-3-alkyl pyridine using ozone, with acetate (B1210297) acting as a catalyst. google.com This suggests that catalytic oxidation could be a potential pathway for synthesizing derivatives of isonicotinic acid.

In the broader context of nicotinic acid derivatives, various catalytic systems are employed. For example, the synthesis of 2-arylaminonicotinic acids from 2-chloronicotinic acid can be performed using potassium carbonate as a base in water under microwave irradiation, which can be considered a form of catalysis. researchgate.net

Spectroscopic Data Prediction and Validation through Computational Methods

There is a lack of specific studies in the available literature that focus on the computational prediction and experimental validation of the spectroscopic data for this compound.

In a broader sense, machine learning models have been developed to predict the UV-Vis absorption spectra of organic compounds from their 2D chemical structures, which could potentially be applied to compounds like this compound. nih.gov These models are trained on large datasets of known spectra and can predict whether a compound is likely to absorb in the UV-Vis range, a key factor in its photochemical reactivity. nih.gov The accuracy of these predictions is validated against experimental data for test sets of molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.